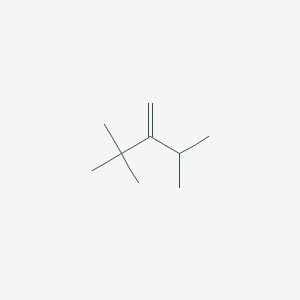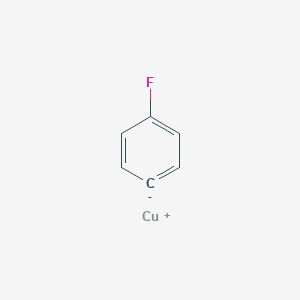
copper(1+);fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);fluorobenzene is a compound that combines copper in its +1 oxidation state with fluorobenzene, an aromatic compound where one hydrogen atom of benzene is replaced by a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of fluorobenzene typically involves the Balz-Schiemann reaction, where aniline is diazotized and then treated with fluoroboric acid to produce benzenediazonium tetrafluoroborate, which decomposes to yield fluorobenzene . The reaction conditions require low temperatures and careful handling of reagents to ensure safety and high yield.
Industrial Production Methods
Industrial production of fluorobenzene often involves the vapor-phase fluorination of benzene using hydrogen fluoride as the fluorinating agent. This method is preferred due to its efficiency and scalability . The process involves the use of fluorination catalysts to facilitate the reaction and achieve high yields of fluorobenzene.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+);fluorobenzene can undergo various chemical reactions, including:
Oxidation: Copper in the +1 oxidation state can be oxidized to copper in the +2 state.
Reduction: Copper(1+) can be reduced to metallic copper.
Substitution: Fluorobenzene can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of copper(1+) yields copper(2+) compounds, while substitution reactions of fluorobenzene can produce various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Copper(1+);fluorobenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Industry: Fluorobenzene is used in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which copper(1+);fluorobenzene exerts its effects involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, facilitating electron transfer processes. Fluorobenzene, due to its electron-withdrawing fluorine atom, can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorobenzene: Similar to fluorobenzene but with a chlorine atom instead of fluorine.
Bromobenzene: Contains a bromine atom in place of fluorine.
Iodobenzene: Features an iodine atom instead of fluorine.
Uniqueness
Fluorobenzene is unique among these compounds due to the strong electronegativity of fluorine, which significantly affects the chemical properties of the compound. The C-F bond is one of the strongest in organic chemistry, making fluorobenzene more stable and less reactive compared to its halogenated counterparts .
Eigenschaften
CAS-Nummer |
18206-47-8 |
|---|---|
Molekularformel |
C6H4CuF |
Molekulargewicht |
158.64 g/mol |
IUPAC-Name |
copper(1+);fluorobenzene |
InChI |
InChI=1S/C6H4F.Cu/c7-6-4-2-1-3-5-6;/h2-5H;/q-1;+1 |
InChI-Schlüssel |
YFFZSKWEWZORJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=[C-]1)F.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)
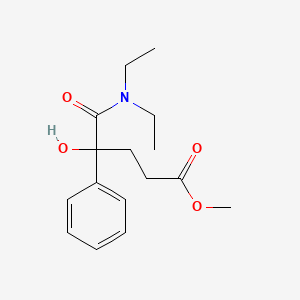
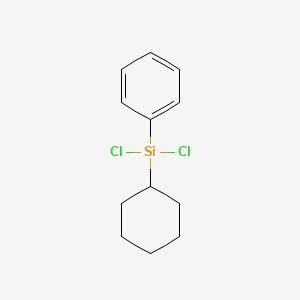
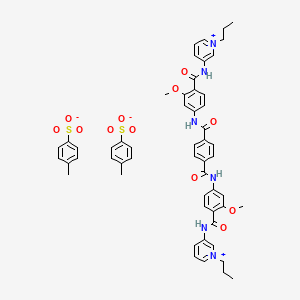

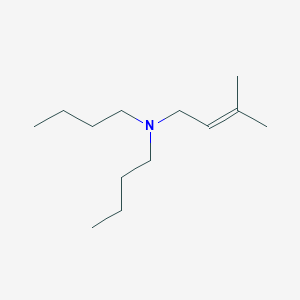
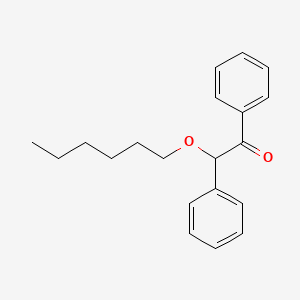
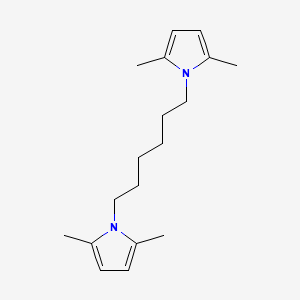
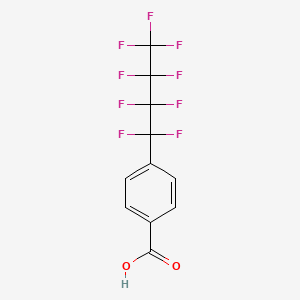
![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
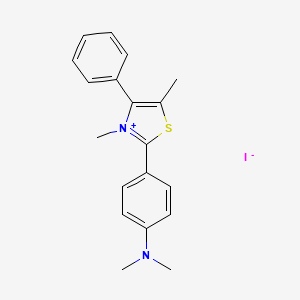
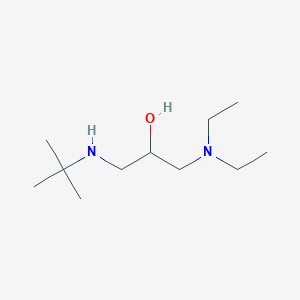
![2-Methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14712121.png)
